N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized by synergism of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with side chain of carboxamides . The routes of formation for these products have been discussed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR, mass and elemental analysis . Structures of some compounds have been elucidated by X-ray crystallography .Scientific Research Applications
Corrosion Inhibition
- A study by Yıldırım and Cetin (2008) investigated the use of acetamide derivatives, including isoxazolidine and isoxazoline compounds, as corrosion inhibitors. They found that these compounds, when tested in steel coupons in acidic medium, showed promising inhibition efficiencies, suggesting potential applications in corrosion prevention (Yıldırım & Cetin, 2008).
Antitumor Activity
- Research by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against some cancer cell lines, highlighting the potential of these compounds in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
- Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity, indicating the potential of such compounds in cancer therapy (Al-Suwaidan et al., 2016).
Molecular Docking Studies
- A study by Mary et al. (2020) involved the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs. The study included molecular docking to understand the binding interactions of these compounds with enzymes like Cyclooxygenase 1 (COX1), suggesting potential applications in drug discovery (Mary et al., 2020).
Photovoltaic Efficiency
- The same study by Mary et al. (2020) also explored the photovoltaic efficiency of these compounds, analyzing their potential use as photosensitizers in dye-sensitized solar cells (DSSCs), suggesting a possible application in renewable energy technology (Mary et al., 2020).
Future Directions
The future directions for the study of “N-benzyl-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. Furthermore, these compounds could be useful as a template for future development through modification or derivatization to design more potent biologically active compounds .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antioxidant properties , suggesting potential targets could be reactive oxygen species or enzymes involved in oxidative stress pathways.
Mode of Action
It’s worth noting that similar compounds have shown to possess moderate to significant radical scavenging activity . This suggests that the compound may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress.
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of the compound . .
This compound could serve as a valuable starting point for the development of new biologically active compounds .
Properties
IUPAC Name |
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-8-15(10-19(17)25-2)18-11-16(22-26-18)12-20(23)21-13-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAWJCUYZGAHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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